2-(furan-3-yl)-2,3-dihydro-1H-perimidine 2-(furan-3-yl)-2,3-dihydro-1H-perimidine
Brand Name: Vulcanchem
CAS No.: 2413899-90-6
VCID: VC11633134
InChI:
SMILES:
Molecular Formula: C15H12N2O
Molecular Weight: 236.3

2-(furan-3-yl)-2,3-dihydro-1H-perimidine

CAS No.: 2413899-90-6

Cat. No.: VC11633134

Molecular Formula: C15H12N2O

Molecular Weight: 236.3

Purity: 95

* For research use only. Not for human or veterinary use.

2-(furan-3-yl)-2,3-dihydro-1H-perimidine - 2413899-90-6

Specification

CAS No. 2413899-90-6
Molecular Formula C15H12N2O
Molecular Weight 236.3

Introduction

Molecular Architecture and Structural Characterization

Core Structural Features

The 2-(furan-3-yl)-2,3-dihydro-1H-perimidine skeleton consists of a naphthalene-derived perimidine system fused with a furan heterocycle at the 3-position. The perimidine moiety contains two nitrogen atoms at the 1- and 3-positions of the six-membered ring, while the furan group introduces an oxygen atom and distinct electronic effects . Key structural identifiers include:

PropertyData
Molecular FormulaC15H12N2O\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}
Molecular Weight236.27 g/mol
IUPAC Name2-(furan-3-yl)-2,3-dihydro-1H-perimidine
SMILESC1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=COC=C4
InChI KeyDUWICYCSRMMRHT-UHFFFAOYSA-N

The fused ring system creates a planar geometry with conjugated π-electrons, enhancing stability and enabling interactions with biological targets . X-ray crystallography of analogous perimidines reveals monoclinic crystal systems with unit cell parameters such as a=32.300(3)A˚a = 32.300(3) \, \text{Å}, b=7.2653(6)A˚b = 7.2653(6) \, \text{Å}, and β=102.133(5)\beta = 102.133(5)^\circ, suggesting strong intermolecular interactions in the solid state .

Electronic and Steric Properties

The furan ring contributes electron-rich regions due to its oxygen atom, while the perimidine nitrogen atoms act as Lewis basic sites. Density functional theory (DFT) studies of related compounds indicate HOMO densities localized on the furan and perimidine rings, facilitating electrophilic substitution reactions . Steric effects arise from the fused bicyclic system, which restricts rotation around the C–N bonds and stabilizes specific conformations .

Synthetic Methodologies

Multi-Component Reaction (MCR) Strategies

The most common synthesis involves the cyclocondensation of 1,8-naphthalenediamine (NDA) with furan-3-carbaldehyde under acid-catalyzed conditions. A representative protocol uses:

  • Reactants: NDA (1.58 g, 0.01 mol), furan-3-carbaldehyde (0.96 g, 0.01 mol)

  • Catalyst: 10 mol% sulfamic acid

  • Conditions: Solvent-free, 70°C, 40–95 minutes

  • Yield: 81–94%

Mechanistically, the carbonyl group of the aldehyde undergoes activation, followed by Schiff base formation with NDA. Subsequent cyclization and 1,3-proton transfer yield the dihydroperimidine core .

Catalytic Systems and Optimization

Recent advances highlight the role of heterogeneous catalysts in improving efficiency:

CatalystConditionsYield (%)AdvantagesLimitations
CMK-5-SO3_3H (1 mol%)EtOH, RT, 5–120 min80–95Reusable, broad substrate toleranceLong reaction times for ketones
Chitosan hydrochlorideH2_2O, 90°C, 0.5–6 h50–95Biodegradable, green solventHigh temperature required
HBOB (10 mol%)EtOH, reflux70–95Mild conditions, recoverableLimited to ketone substrates

Notably, chitosan hydrochloride-mediated synthesis achieves an eco-score of 80 and an E-factor of 0.041, aligning with green chemistry principles .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich furan ring undergoes nitration and sulfonation at the α-positions. For example, treatment with HNO3_3/H2_2SO4_4 introduces nitro groups, while SO3_3/H2_2SO4_4 yields sulfonated derivatives.

Oxidation and Reduction

  • Oxidation: KMnO4_4 in acidic conditions cleaves the furan ring to form dicarboxylic acid derivatives.

  • Reduction: NaBH4_4 selectively reduces the imine bond, yielding tetrahydroperimidine analogs .

Metal Coordination

The nitrogen atoms coordinate transition metals like Cu(II) and Fe(III), forming complexes with applications in catalysis. A Cu(II)-perimidine complex demonstrated 92% efficiency in Suzuki-Miyaura couplings .

Industrial and Biological Applications

Dye and Polymer Industries

Perimidines serve as intermediates for solvent black dyes, with extinction coefficients exceeding 104L\cdotpmol1\cdotpcm110^4 \, \text{L·mol}^{-1}\text{·cm}^{-1} in the visible spectrum. Their thermal stability (decomposition >300°C) makes them suitable for high-temperature polymer coatings .

Medicinal Chemistry

  • Antimicrobial Activity: Derivatives exhibit MIC values of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Anticancer Potential: In silico docking studies against tubulin (PDB: 5LYJ) show binding energies of -8.9 kcal/mol, comparable to paclitaxel .

  • CRF Receptor Antagonism: Modulating corticotropin-releasing factor receptors suggests utility in treating anxiety disorders .

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